molecular formula C10H19NO B179128 1-Cyclopentylpiperidin-3-ol CAS No. 1250687-29-6

1-Cyclopentylpiperidin-3-ol

Cat. No.: B179128
CAS No.: 1250687-29-6
M. Wt: 169.26 g/mol
InChI Key: MBYJEAZPIWFZDS-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidin-3-ol (C10H19NO) is a piperidine derivative of significant interest in medicinal chemistry and neuroscience research. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making this compound a valuable synthetic intermediate for the construction of potential drug candidates . The compound's structure is closely related to that of known active pharmaceutical ingredients. For instance, it serves as a core structural element in Cycrimine, a central anticholinergic drug that functions by binding to the muscarinic acetylcholine receptor M1 and was used in the management of Parkinson's disease . This linkage highlights the research applications of this compound in studying neuropharmacology and developing new receptor-targeted compounds. Recent scientific literature underscores the importance of developing efficient synthetic routes to substituted piperidines like this compound, as they are pivotal scaffolds in modern organic chemistry and drug discovery programs . As a chiral molecule, the (3R)-enantiomer is specifically identified and characterized, offering opportunities for stereoselective synthesis and study . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYJEAZPIWFZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Cyclopentylpiperidin 3 Ol and Its Structural Analogues

Construction of the Piperidine (B6355638) Core

The formation of the piperidine ring is a foundational aspect of synthesizing compounds like 1-Cyclopentylpiperidin-3-ol. Intramolecular ring closure, where the cyclic backbone is pre-existing within a single linear molecule, is a prominent strategy. mdpi.com This approach relies on the activation of various functional groups within the substrate to initiate the cyclization event, leading to the formation of a new carbon-nitrogen or carbon-carbon bond to complete the heterocyclic ring. mdpi.com

Cyclization Reaction Strategies

A variety of cyclization strategies have been developed to construct the piperidine skeleton, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol. These methods are broadly categorized based on the nature of the key bond-forming event.

Intramolecular cyclization stands out as a powerful tactic for piperidine synthesis, encompassing a range of reaction types from metal-catalyzed processes to classic organic reactions adapted for ring formation. mdpi.comnih.gov

The use of transition metals to catalyze the intramolecular formation of piperidines has become a cornerstone of modern synthetic chemistry, enabling reactions that would otherwise be challenging. nih.gov These methods often provide high levels of chemo-, regio-, and stereoselectivity. adelaide.edu.au

Copper-Catalyzed C-H Amination: Copper complexes have been effectively used to catalyze the intramolecular amination of C(sp³)–H bonds. nih.gov For instance, the use of a [TpiPr2Cu(NCMe)] precatalyst enables the cyclization of N-fluoride amides to form piperidines. nih.govacs.org Mechanistic studies suggest the reaction proceeds through a copper(I/II) catalytic cycle. acs.org A kinetic isotope effect (KIE) of 4.2 was observed for the six-membered ring cyclization, indicating that C-H bond cleavage is a rate-determining step. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts, particularly gold(I) complexes, are effective in activating alkenes and alkynes for nucleophilic attack. Nevado and colleagues developed an oxidative amination of non-activated alkenes to form substituted piperidines using a gold(I) catalyst and a hypervalent iodine oxidant. mdpi.com This method facilitates the difunctionalization of a double bond while concurrently forming the N-heterocycle. mdpi.com

Palladium-Catalyzed Cyclizations: Palladium catalysis is widely used for constructing piperidine rings. A notable example is the Wacker-type aerobic oxidative cyclization of alkenes, which can be applied to synthesize various six-membered nitrogen heterocycles, including piperidines, using a Pd(DMSO)₂(TFA)₂ catalyst system. organic-chemistry.org Liu et al. have also developed an enantioselective approach for the oxidative amination of alkenes using a palladium catalyst with a novel pyridine-oxazoline ligand. mdpi.com

Nickel-Catalyzed Hydroalkenylation: The intramolecular hydroalkenylation of N-tethered 1,6-dienes represents another powerful strategy. Using monodentate chiral spiro phosphoramidite (B1245037) ligands, nickel catalysis can achieve high regioselectivity and excellent enantioselectivity in the synthesis of six-membered N-heterocycles under mild conditions. organic-chemistry.org

Catalyst SystemSubstrate TypeReaction TypeKey FindingsReference
[TpiPr2Cu(NCMe)]N-fluoride amidesIntramolecular C-H AminationEnables piperidine formation via a Cu(I/II) cycle; C-H cleavage is rate-determining. nih.govacs.org
Gold(I) Complex / Iodine(III) OxidantNon-activated alkenesOxidative AminationAchieves difunctionalization of the double bond during heterocycle formation. mdpi.com
Pd(DMSO)₂(TFA)₂Alkenyl aminesWacker-type Aerobic Oxidative CyclizationEffective for synthesizing piperidines, morpholines, and piperazines. organic-chemistry.org
Nickel / Chiral Spiro Phosphoramidite LigandN-tethered 1,6-dienesIntramolecular HydroalkenylationProvides high regioselectivity and excellent enantioselectivity. organic-chemistry.org

Electrophilic cyclization involves the attack of a nucleophile onto an electrophilic center generated within the same molecule, often by the addition of an electrophile to an unsaturated bond. acs.org

Iodine-Catalyzed Csp³–H Amination: A method for selective piperidine formation through intramolecular Csp³–H amination has been developed using a homogeneous iodine catalyst. acs.org The reaction is initiated by visible light and involves a merger of two catalytic cycles: a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org This protocol effectively overcomes the common preference for the formation of five-membered pyrrolidines typically seen in Hofmann–Löffler-type reactions, favoring instead the six-membered piperidine ring. acs.org The process is effective for various sulfonamides, and the use of reagents like N-bromo succinimide (B58015) (NBS) in combination with molecular iodine is crucial for the transformation. acs.org

The intramolecular aza-Michael addition is a powerful and widely used method for constructing the piperidine ring. ntu.edu.sgrsc.org This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule. ntu.edu.sg

Organocatalytic Aza-Michael Addition: Asymmetric organocatalysis has been successfully applied to the intramolecular aza-Michael reaction to produce enantiomerically enriched piperidines. Chen, Fan, and coworkers developed a method using a quinine-derived primary/tertiary diamine catalyst and trifluoroacetic acid (TFA) as a co-catalyst for the cyclization of carbamate-protected amines onto enones. thieme-connect.com This approach yields functionalized 2-substituted piperidines with high yields and excellent enantiomeric ratios. thieme-connect.com The proposed transition state involves the activation of the enone via iminium ion formation and hydrogen bonding between the catalyst and the carbamate (B1207046) nucleophile. thieme-connect.com

Biocatalytic Aza-Michael Addition: A biocatalytic approach using ω-transaminases (ω-TAs) offers a novel strategy for the enantioselective synthesis of 2,6-disubstituted piperidines from prochiral ketoenones. acs.org This method relies on an ω-TA-mediated aza-Michael reaction, demonstrating how enzymatic processes can be harnessed to create complex chiral scaffolds. acs.org

Base-Induced Diastereoselective Synthesis: The aza-Michael reaction can also be promoted by simple bases to achieve diastereoselective cyclization. This approach is particularly valuable for large-scale synthesis due to its operational simplicity and cost-effectiveness. nih.gov

Catalyst/PromoterSubstrate TypeKey FeaturesProductReference
Quinine-derived diamine / TFAEnone CarbamatesOrganocatalytic, enantioselective.Functionalized 2-substituted piperidines (er up to 99.5:0.5). thieme-connect.com
ω-Transaminase (ω-TA)Pro-chiral ketoenonesBiocatalytic, enantioselective.Enantiopure 2,6-disubstituted piperidines. acs.org
Base (e.g., K₂CO₃)N-tethered alkenesDiastereoselective, suitable for large scale.2,6-trans-piperidines. nih.gov

The aza-Prins reaction, particularly its silyl-variant, has emerged as a robust method for synthesizing highly functionalized piperidines. mdpi.com The reaction involves the cyclization of an amine containing a tethered nucleophile (like a vinyl silane) onto an electrophilic iminium ion generated in situ. mdpi.com

The intramolecular silyl-aza-Prins cyclization is typically triggered by a Lewis acid or Brønsted acid. For example, treating a vinyl silyl (B83357) trifluoromethyl amine with an aldehyde (like ethyl glyoxylate) in the presence of a Lewis acid such as indium(III) chloride (InCl₃) generates an iminium intermediate. mdpi.com The intramolecular attack of the vinyl silane (B1218182) onto this iminium ion, followed by desilylation, affords the piperidine ring. mdpi.com This methodology has been successfully used to prepare highly functionalized 2-trifluoromethylpiperidines. mdpi.com

Furthermore, the first asymmetric aza-silyl-Prins reaction has been developed, which provides access to valuable and diverse piperidines as single enantiomers in high yields. nih.govacs.org The success of this asymmetric variant relies on the design and use of a novel chiral auxiliary attached to the homoallylic amine substrate. nih.govacs.org

Intermolecular Alkene Cyclization Methodologies

The formation of piperidine rings through the intermolecular cyclization of alkenes represents a sophisticated approach to building this heterocyclic core. These methods often rely on transition metal catalysis to achieve difunctionalization of a double bond, incorporating a nitrogen nucleophile and another functional group in a single cascade.

Gold(I) and palladium complexes are prominent catalysts in this field. For instance, oxidative amination of non-activated alkenes can be achieved using a gold(I) catalyst in the presence of an iodine(III) oxidizing agent, allowing for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. mdpi.com Similarly, palladium-catalyzed methodologies have been developed for the enantioselective oxidative amination of alkenes. mdpi.comorganic-chemistry.org A notable example is the Wacker-type aerobic oxidative cyclization, which can produce various six-membered nitrogen heterocycles, including piperidines, using a base-free Pd(DMSO)₂(TFA)₂ catalyst. organic-chemistry.org

While direct synthesis of this compound via this intermolecular route is not extensively documented, the strategy remains a powerful tool for creating diverse piperidine structures. The general approach would involve the reaction of a suitable N-cyclopentyl-containing amine nucleophile with an appropriate alkene precursor in the presence of a transition metal catalyst. The challenge lies in controlling the regioselectivity to achieve the desired 3-hydroxy substitution pattern.

Hydrogenation and Reduction Protocols

Hydrogenation and reduction reactions are fundamental methods for synthesizing saturated heterocycles like piperidines from their aromatic precursors. These protocols are valued for their high atom economy and are often key steps in synthetic sequences.

The synthesis of piperidin-3-ols can be accomplished through the hydrogenation of 3-hydroxypyridine (B118123) precursors. A significant challenge in this transformation is the potential for over-reduction of the intermediate piperidin-3-one (B1582230) to the corresponding alcohol or catalyst deactivation by the strongly coordinating pyridine (B92270) ring. thieme-connect.deacs.org

To overcome these issues, specialized catalytic systems have been developed. Homogeneous iridium catalysts, for example, have demonstrated high efficacy in the chemoselective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield piperidin-3-ones, which can be subsequently reduced to the desired piperidin-3-ol. thieme-connect.deacs.org This two-step approach allows for excellent control over the oxidation state at the C-3 position. The choice of catalyst and conditions can also influence the stereochemical outcome, providing access to specific diastereomers. For example, palladium on alumina (B75360) (Pd/Al₂O₃) has been used for the trans-selective hydrogenation of hydroxypyridines, while rhodium-based catalysts can favor the cis-isomer. nih.gov

Table 1: Catalytic Systems for Chemoselective Hydrogenation of 3-Hydroxypyridine Derivatives

Catalyst SystemSubstrate TypeKey ConditionsProductReported Yield/SelectivitySource
[Ir(COD)Cl]₂ / (S,S)-f-Binaphane2-Substituted 3-hydroxypyridinium salts600 psi H₂, NaHCO₃, THF, 40 °Ctrans-6-Substituted piperidin-3-olsUp to 95% ee acs.org
Homogeneous Iridium Catalyst3-Hydroxypyridinium saltsH₂2- and 4-Substituted piperidin-3-onesHigh isolated yield, excellent chemoselectivity thieme-connect.de
5 wt% Pd/Al₂O₃Hydroxypyridine5 bar H₂, 1,2-dichloroethane (B1671644) (DCE)trans-Piperidine95% yield, 87:13 d.r. nih.gov

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a cornerstone of amine synthesis. masterorganicchemistry.com The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comacsgcipr.org This one-pot procedure is efficient for producing secondary and tertiary amines. masterorganicchemistry.com

For the synthesis of this compound, a direct approach involves the reductive amination of piperidin-3-ol with cyclopentanone. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com Other systems, such as H₂ with a metal catalyst (e.g., Pd/C, Co), or silanes in the presence of a catalyst, are also effective. d-nb.infoorganic-chemistry.org The choice of solvent and the use of an acid catalyst can be crucial for promoting imine formation. researchgate.net

Table 2: Selected Conditions for Reductive Amination

Reducing AgentCatalyst/AdditiveSolventTypical SubstratesKey FeaturesSource
α-Picoline-boraneAcetic AcidMeOH, H₂O, or neatAldehydes/Ketones + AminesMild and efficient; successful in water organic-chemistry.org
Phenylsilane (PhSiH₃)Dibutyltin dichloride-Aldehydes/Ketones + Anilines/DialkylaminesCatalytic organotin usage organic-chemistry.org
Et₃SiHTrifluoroacetic Acid (TFA)CH₂Cl₂Aldehydes + Electron-poor heterocyclic aminesFast and clean reactions with high yields researchgate.net
H₂Cobalt NanoparticlesAqueous AmmoniaKetones/AldehydesMild conditions (10 bar H₂, 50°C), outperforms many noble metals d-nb.info

N-Functionalization of the Piperidine Nitrogen

Once the piperidine ring is formed, the nitrogen atom provides a convenient handle for further functionalization, enabling the synthesis of a diverse library of analogues.

Transition Metal-Catalyzed N-Arylation Reactions

The introduction of an aryl group onto the piperidine nitrogen (N-arylation) is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation. tandfonline.com

The Ullmann condensation, or Ullmann-type coupling, is a classic and robust method for forming C-N bonds using a copper catalyst. tandfonline.comwiley.com The reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper source (e.g., CuI, Cu₂O, or copper nanoparticles) and a base. tandfonline.comacs.org While early Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the catalytic cycle, allowing the reaction to proceed at much lower temperatures. acs.orgsemanticscholar.org

For the N-arylation of a substrate like this compound, the reaction would be performed with a suitable aryl halide. The choice of ligand, base, and solvent is critical for achieving high yields. Common ligands include diamines and β-diketones, while bases such as K₃PO₄, Cs₂CO₃, or NaOMe are frequently used. tandfonline.comacs.org Solvents like DMSO or THF are typical. tandfonline.comacs.org These reactions provide reliable access to a wide range of N-arylpiperidine derivatives.

Table 3: Representative Ullmann-Type Protocols for N-Arylation of Piperidine

Copper SourceLigandBaseSolventTemperatureReported YieldSource
CuI (10 mol%)2-AcetylcyclohexanoneK₃PO₄DMSORoom TempHigh conversion acs.org
Cu CatalystN,N-dinaphthylbenzene-1,2-diamineNaOMeDMSORoom Temp70-93% tandfonline.com
Cu Nanoparticles on GODithiocarbamate (on support)-THFReflux93-98% tandfonline.com
CuIα-Benzoin oximeK₂CO₃DMF80 °CModerate to excellent yields semanticscholar.org
Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, offering a versatile method for the synthesis of aryl amines from aryl halides and amines under palladium catalysis. wikipedia.orgfishersci.itorganic-chemistry.org This reaction has largely superseded harsher, traditional methods like the Goldberg reaction and nucleophilic aromatic substitution due to its broad substrate scope and functional group tolerance. wikipedia.org The development of this reaction has seen several generations of catalyst systems, each improving in scope and efficiency, enabling the coupling of a wide array of amines with various aryl partners. wikipedia.orgyoutube.com

The synthesis of N-aryl piperidines, a key structural motif in many pharmaceuticals, frequently employs Buchwald-Hartwig cross-coupling. tandfonline.com For instance, the N-arylation of piperidine with different aryl bromides can be achieved using a palladium catalyst with ligands like (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) (BINAP). tandfonline.com The choice of base and solvent significantly impacts the reaction yield; sodium tert-butoxide in toluene (B28343) or tetramethyloxolane can result in yields ranging from 50% to 98%. tandfonline.com The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl piperidine and regenerate the catalyst. youtube.com

While direct synthesis of this compound via Buchwald-Hartwig amination is not explicitly detailed in the provided context, the principles of the reaction are broadly applicable. The coupling of 3-hydroxypiperidine (B146073) with a cyclopentyl halide or pseudohalide would be a logical, though synthetically challenging, approach. More commonly, the N-arylation of piperidine derivatives is performed. tandfonline.com The extension of this methodology to include alkyl groups, such as the cyclopentyl moiety, often requires specialized ligands and conditions to prevent side reactions like β-hydride elimination.

Catalyst SystemAryl HalideAmineBaseSolventYield (%)
Pd / BINAPAryl BromidePiperidineNaOtBuToluene55-98
Pd / BINAPAryl BromidePiperidineCs2CO3Toluene50-62

Multicomponent Reaction Sequences for N-Substitution

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them invaluable in drug discovery. nih.govacs.org

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. nih.gov This reaction has been successfully employed in the solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines. nih.gov In a typical sequence, resin-bound glutamic acid serves as the carboxylic acid component, which reacts with a ketone, an amine, and an isocyanide to build a complex molecular scaffold. nih.govresearchgate.net This approach allows for the creation of diverse libraries of compounds with multiple points of substitution. nih.gov

Another strategy for synthesizing highly substituted piperidines involves a one-pot, multi-component condensation of aromatic aldehydes, anilines, and β-ketoesters. semanticscholar.org These reactions can be catalyzed by substances like sodium lauryl sulfate (B86663) in water, offering an environmentally friendly route to complex piperidine derivatives. semanticscholar.org The reaction mechanism is believed to proceed through the initial formation of an enamine and an imine, which then undergo an intermolecular Mannich-type reaction. semanticscholar.org

Reaction TypeComponentsCatalyst/ConditionsProduct
Ugi Four-Component ReactionResin-bound glutamic acid, ketone, isocyanideAcetonitrile (B52724)/methanol, 65°CN-substituted pyrrolidinone-tethered N-substituted piperidines
One-pot CondensationAromatic aldehyde, aniline (B41778), β-ketoesterSodium lauryl sulfate, water, room temperatureHighly substituted piperidines

Microwave-Mediated N-Functionalization Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. tandfonline.comrasayanjournal.co.in These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity. tandfonline.com The use of microwave irradiation is considered a green chemistry approach, particularly when combined with solvent-free conditions or environmentally benign solvents. tandfonline.comrasayanjournal.co.in

In the context of N-functionalization of piperidines, microwave heating can significantly accelerate reaction rates. For example, the synthesis of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety was achieved in excellent yields within 3-5 minutes under microwave irradiation, a substantial improvement over conventional heating which required longer times and gave lower yields. mdpi.comnih.gov Similarly, the synthesis of fluorinated spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] via a multi-component reaction saw reaction times drop from 5-12 hours to just 3-10 minutes with a concurrent increase in yield when switching from conventional heating to microwave irradiation. tandfonline.com

Microwave-assisted N-arylation of piperidines has also been demonstrated. For instance, the reaction of aniline with a cyclic ether, facilitated by phosphoryl chloride and DBU, yielded N-arylated piperidine in 92% yield after 10 hours at 110°C under what can be inferred as conditions amenable to microwave heating for rate enhancement. tandfonline.com The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture, leading to rapid temperature increases and accelerated reaction kinetics. researchgate.net

Strategic Derivatization and Substitution on the Piperidine Ring and Cyclopentyl Moiety

Regioselective Functionalization at the Hydroxyl Position (C-3)

The 3-hydroxypiperidine scaffold is a privileged motif found in numerous natural products and bioactive molecules. researchgate.net The hydroxyl group at the C-3 position provides a key handle for further functionalization, but its reactivity must be carefully managed, often in the presence of other reactive sites like the piperidine nitrogen.

Regioselective functionalization of the C-3 hydroxyl group often requires the use of protecting groups on the nitrogen atom to prevent undesired N-alkylation or N-acylation. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. Once the nitrogen is protected, the hydroxyl group can be selectively targeted. For example, O-alkylation can be achieved by deprotonating the hydroxyl group with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide. googleapis.comnih.gov

In the synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines, a key intermediate, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, is synthesized via the regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. researchgate.net This highlights a strategy where the stereochemistry at the C-3 position is established concurrently with another functional group on the piperidine ring. The hydroxyl group in this intermediate is then available for further reactions if desired, or it can be carried through subsequent transformations.

The selective functionalization of hydroxyl groups in the presence of other functionalities is a common challenge in organic synthesis. Strategies often involve careful choice of reagents and reaction conditions. For instance, in the synthesis of ethenzamide from salicylamide, selective O-alkylation over N-alkylation is achieved under phase transfer catalysis conditions, which could be conceptually applied to the selective O-alkylation of the C-3 hydroxyl group in this compound. mdpi.com

Modification and Diversification of the Cyclopentyl Substituent

The cyclopentyl group attached to the piperidine nitrogen also presents opportunities for structural modification and diversification, although this is generally a more challenging endeavor than modifying the piperidine ring itself. Such modifications can be crucial for modulating the pharmacological properties of the molecule.

One approach to diversifying the cyclopentyl moiety involves starting with a precursor that already contains a functionalized cyclopentyl ring before its attachment to the piperidine nitrogen. For instance, a cyclopentyl ring bearing a hydroxyl or hydroxymethyl group can be used. nih.gov This pre-functionalized cyclopentyl group can then be introduced onto the piperidine nitrogen via standard N-alkylation methods. The hydroxyl group on the cyclopentyl ring can then serve as a point for further derivatization.

In a broader context of modifying cycloalkyl substituents, research on 1-phenylcycloalkanecarboxylic acid derivatives explored the effects of contracting or expanding the cyclopentyl ring. nih.gov While this study did not directly involve a piperidine moiety, it demonstrates the principle of altering the cycloalkyl ring size to probe structure-activity relationships. Applying this concept to this compound, one could envision synthesizing analogues with cyclobutyl, cyclohexyl, or other cycloalkyl groups to explore the impact of ring size on biological activity. google.com

Development of Fluoropiperidine Derivatives

The incorporation of fluorine into piperidine scaffolds is a strategy of significant interest in medicinal chemistry, as it can enhance metabolic stability and modulate the basicity of the molecule. whiterose.ac.uk Consequently, the development of synthetic routes to fluoropiperidine derivatives has become an active area of research. While a variety of methods exist, many traditional approaches suffer from drawbacks such as the need for extensive pre-functionalization of substrates, low atom economy, or the use of harsh and toxic reagents. whiterose.ac.uknih.gov Recent advancements have focused on creating more efficient, modular, and diastereoselective methodologies.

Key modern strategies for the synthesis of fluoropiperidines include the hydrogenation of fluorinated pyridines and palladium-catalyzed annulation reactions. nih.govmdpi.com The direct hydrogenation of fluorinated pyridines offers a pathway to diastereoselective products, though it can require high hydrogen pressures. nih.gov Electrophilic fluorination of piperidone-derived enols has been explored but often faces challenges with regioselectivity. nih.gov Similarly, deoxofluorination of hydroxypiperidines requires significant substrate preparation. nih.gov

More recent and powerful approaches have emerged to overcome these limitations, providing access to a diverse range of functionalized fluoropiperidine building blocks.

Palladium-Catalyzed [4+2] Annulation

A highly modular and efficient method for constructing 3-fluoropiperidines is through a palladium-catalyzed [4+2] annulation strategy. acs.org This approach involves the reaction of an α-fluoro-β-ketoester with a cyclic carbamate. nih.govacs.org The reaction proceeds smoothly, yielding the desired 3-fluoropiperidine (B1141850) in high yield, and has been successfully scaled to multigram quantities. acs.org A significant advantage of this method is its modular nature, which allows for the rapid assembly of the piperidine core with orthogonal functional groups that can be further elaborated. acs.org

The reaction can be performed as a one-pot procedure without the need to isolate the intermediate, enhancing its operational simplicity. acs.org

Table 1: Pd-Catalyzed Synthesis of 3-Fluoropiperidine 4a

ReactantsCatalystLigandSolventConditionsYieldReference
α-fluoro-β-ketoester 1a , cyclic carbamate 2 5 mol % Pd(dba)₂15 mol % L1 CH₂Cl₂RT, 18 h under N₂High nih.govacs.org
α-SCF₃-propiophenone, cyclic carbamate 2 5 mol % Pd(dba)₂15 mol % L1 CH₂Cl₂40 °C- nih.gov

This table is interactive. Click on the headers to sort.

This methodology has also been extended to the synthesis of 3-SCF₃-substituted piperidines. nih.gov Furthermore, research into the enantioselective palladium-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters has been successful, yielding products with up to 92% enantiomeric excess (ee) using Trost ligands. whiterose.ac.uk This provides a viable pathway to valuable enantioenriched 3-fluoropiperidine intermediates. whiterose.ac.uk

Hydrogenation of Fluorinated Pyridines

Another major advancement is the catalytic hydrogenation of fluoropyridine precursors to yield all-cis-(multi)fluorinated piperidines. mdpi.comnih.gov This approach addresses the challenge of creating specific diastereomers, which is often difficult with other methods. nih.gov

In 2019, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process was developed. nih.gov This strategy allows for the highly diastereoselective synthesis of a wide array of substituted all-cis-fluorinated piperidines from fluoropyridine precursors. nih.gov The process is notable for its ability to produce fluorinated analogs of biologically active substances. mdpi.com However, this rhodium-based method has limitations regarding the scope of pyridine moieties and sensitivity to moisture. mdpi.com

To overcome these limitations, a palladium-catalyzed hydrogenation method was developed in 2020. mdpi.com This approach proved suitable for many substrates that were not compatible with rhodium catalysis. mdpi.com The cis-selective hydrogenation using a palladium-based heterogeneous catalyst can achieve yields ranging from 62–95% while effectively preserving the fluorine substituents, which is a significant improvement over methods like Birch reduction that can cause defluorination. vulcanchem.com

Table 2: Catalytic Hydrogenation of Fluoropyridines

Catalyst SystemSubstrate ScopeKey FeaturesLimitationsReference
Rhodium(I) complex / Pinacol boraneFluoropyridinesHighly diastereoselective; one-pot DAH processLimited pyridine scope; moisture sensitive mdpi.comnih.gov
Palladium-based heterogeneous catalyst3-Ethyl-3-fluoropyridinePreserves fluorine substituents; yields 62-95%Requires 10–30 atm H₂ pressure mdpi.comvulcanchem.com

This table is interactive. Click on the headers to sort.

These hydrogenation strategies have been successfully applied to synthesize fluorinated analogues of various commercial drugs by starting with the appropriate fluoropiperidine hydrochloride derivatives. nih.gov The choice of catalyst—rhodium or palladium—can be tailored depending on the specific substrate and desired outcome. For instance, the rhodium catalyst was found to be more effective for synthesizing 3-substituted piperidines with partially fluorinated groups, operating under milder conditions and in less time. mdpi.com

Stereoselective Synthesis of 1 Cyclopentylpiperidin 3 Ol and Chiral Piperidine Derivatives

Principles of Stereocontrol in Piperidine (B6355638) Synthesis

The creation of specific stereoisomers of piperidine derivatives relies on fundamental principles of stereocontrol, which guide the formation of chiral centers in a predictable manner.

Stereoselective syntheses are broadly categorized into enantioselective and diastereoselective transformations. An enantioselective reaction produces an excess of one enantiomer over the other from a prochiral or racemic substrate. slideshare.net A common strategy involves the use of chiral catalysts or reagents that create a chiral environment, influencing the reaction pathway to favor one enantiomer. researchgate.netnih.gov

A diastereoselective reaction, on the other hand, involves the formation of one diastereomer in preference to others. nih.gov This often occurs in molecules that already contain a chiral center, which then directs the stereochemical outcome of a new stereocenter being formed. In piperidine synthesis, for example, the reduction of a ketone on a chiral piperidine ring can lead to two diastereomeric alcohols, and a diastereoselective method would favor the formation of one over the other. Many modern synthetic methods aim to control both enantioselectivity and diastereoselectivity simultaneously, especially when constructing polysubstituted piperidines with multiple stereocenters. oup.comoup.com

The concepts of topicity and prochirality are central to understanding asymmetric synthesis. A prochiral molecule possesses a plane of symmetry and can be converted into a chiral molecule in a single step. slideshare.netuou.ac.in For instance, a ketone, such as 1-cyclopentylpiperidin-3-one (B1453442) (a precursor to the title compound), is prochiral. The two faces of the carbonyl group are described as "enantiotopic." scribd.comkashanu.ac.ir A chiral reagent or catalyst can differentiate between these two faces, leading to an enantioselective reduction that produces an excess of either the (R)- or (S)-1-Cyclopentylpiperidin-3-ol.

Similarly, prochiral atoms can have enantiotopic or diastereotopic ligands. uou.ac.in In an achiral molecule, if replacing one of two identical groups leads to a chiral molecule, these groups are enantiotopic. scribd.com Asymmetric induction is the process by which a chiral influence (be it a catalyst, auxiliary, or existing stereocenter) favors the formation of one enantiomer or diastereomer over another. slideshare.net This principle is the cornerstone of creating optically active piperidines from achiral or racemic starting materials.

Asymmetric Synthetic Approaches

Several strategic approaches have been developed for the asymmetric synthesis of chiral piperidines. These can be broadly classified by the source of chirality.

The chiral pool strategy utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or alkaloids as starting materials. researchgate.netnih.govmdpi.com These materials contain pre-existing stereocenters that can be incorporated into the target piperidine structure. For example, L-lysine, with its defined stereocenter, can be a precursor for the synthesis of chiral 2-substituted piperidines. Similarly, polyhydroxylated piperidines, a class of iminosugars, are often synthesized from carbohydrate precursors. nih.govmdpi.com This approach is powerful because the absolute stereochemistry of the final product is directly related to that of the starting material. For instance, L-pipecolinic acid has been used as a precursor for the synthesis of various piperidine alkaloids. researchgate.net

Catalytic asymmetric reactions are among the most efficient methods for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.netnih.govresearchgate.net This approach avoids the use of stoichiometric chiral reagents and allows for the synthesis of a wider variety of structures.

A prominent example of chiral catalyst-mediated induction is the asymmetric hydrogenation of pyridine (B92270) derivatives (pyridines) or their corresponding pyridinium (B92312) salts. oup.com While pyridines themselves are often challenging substrates, their conversion to pyridinium salts enhances their reactivity towards hydrogenation. wiley.com Chiral iridium complexes have emerged as particularly effective catalysts for this transformation, enabling the synthesis of highly enantioenriched piperidines. oup.comwiley.comnih.gov

The general process involves the reaction of a substituted pyridinium salt with hydrogen gas in the presence of a chiral Iridium catalyst, typically featuring a chiral phosphine (B1218219) ligand. The catalyst coordinates to the substrate and delivers hydrogen to one face of the ring, creating multiple stereocenters with high levels of control. This method is a direct and atom-economical route to chiral piperidines. oup.com For example, the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts using an iridium catalyst with a chiral phosphole-based ligand has been shown to produce 2-substituted piperidines with high enantioselectivity. nih.gov Similarly, polysubstituted pyridinium salts can be hydrogenated to afford piperidines with multiple stereogenic centers with high diastereo- and enantioselectivity. oup.com

The table below presents representative data from studies on the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, illustrating the high efficiency and selectivity that can be achieved.

EntrySubstrate (Pyridinium Salt)Catalyst System (Ir-Complex/Ligand)Product (Piperidine)Yield (%)ee (%)drReference
1N-Benzyl-2-methylpyridinium bromide[Ir(cod)Cl]₂ / (S)-SynPhos(S)-1-Benzyl-2-methylpiperidine>9993- wiley.com
2N-Benzyl-2-phenylpyridinium bromide[Ir(cod)Cl]₂ / (R)-MeO-BIPHEP(R)-1-Benzyl-2-phenylpiperidine>9990- wiley.com
3Methyl 1-benzyl-5-hydroxypyridinium-2-carboxylate triflate[Ir(cod)Cl]₂ / (S,S)-f-BinaphaneMethyl (2S,5R)-1-benzyl-5-hydroxypiperidine-2-carboxylate9697>20:1 bohrium.com
41,2,6-Trimethylpyridinium iodide[Ir(cod)I]₂ / (R)-H₈-BINAPcis-1,2,6-Trimethylpiperidine999895:5 oup.comoup.com

cod = 1,5-cyclooctadiene; SynPhos, MeO-BIPHEP, f-Binaphane, H₈-BINAP are names of chiral phosphine ligands.

This methodology provides a powerful and versatile route for accessing a wide array of structurally diverse and enantiomerically enriched piperidine derivatives, including precursors that could lead to compounds like 1-Cyclopentylpiperidin-3-ol through further functional group manipulations.

Chiral Catalyst-Mediated Asymmetric Induction

Ruthenium-Complex Catalyzed Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of prochiral ketones represents a powerful and direct method for the synthesis of chiral alcohols. Ruthenium-based catalysts, in particular, have demonstrated exceptional efficiency and selectivity in these transformations. semanticscholar.org The hydrogenation of an N-substituted-3-ketopiperidine, the direct precursor to this compound, can be achieved with high enantioselectivity using a suitable chiral ruthenium catalyst.

Research by Noyori and others has shown that ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, are highly effective for the asymmetric hydrogenation of a broad spectrum of ketones. semanticscholar.org These catalytic systems operate via a "bifunctional" mechanism, where the catalyst facilitates the transfer of hydride from a hydrogen source to the ketone substrate without direct coordination of the carbonyl group to the metal center. semanticscholar.org For the synthesis of chiral piperidinols, a prochiral N-cyclopentyl-3-ketopiperidine would be subjected to hydrogenation under optimized conditions, typically involving a ruthenium catalyst, a hydrogen source (like H2 gas or a transfer hydrogenation reagent such as formic acid/triethylamine), and a suitable solvent. semanticscholar.orgdicp.ac.cn The choice of chiral ligands on the ruthenium center is critical for inducing high levels of stereoselectivity.

A plausible reaction scheme involves the coordination of the ruthenium complex to the ketone, followed by the stereoselective transfer of a hydride to one of the prochiral faces of the carbonyl group, leading to the formation of the desired enantiomer of this compound. The efficiency of this process is often characterized by high turnover numbers (TON) and excellent enantiomeric excess (ee). semanticscholar.org

Table 1: Representative Data for Ruthenium-Catalyzed Asymmetric Hydrogenation

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
RuCl[(p-cymene)(BINAP)]ClN-heteroaryl vinyl ethersChiral heteroaryl ethersGood to ExcellentN/A
Ru-TsDPENβ-substituted α-oxobutyrolactonescis-β-substituted α-hydroxybutyrolactone>99%>20:1
Rhodium(I) with ferrocene (B1249389) ligandUnsaturated substituted piperidinonescis-configured 2,4-disubstituted 1-alkylpiperidinesHighHigh

This table presents representative data from similar asymmetric hydrogenation reactions to illustrate the potential effectiveness of the methodology. Specific data for the hydrogenation of N-cyclopentyl-3-ketopiperidine would require dedicated experimental investigation. dicp.ac.cnrsc.org

Chiral Auxiliary-Assisted Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comyork.ac.uk Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is a reliable and effective method for the preparation of a wide range of enantiopure compounds. nih.govresearchgate.net

In the context of synthesizing chiral piperidine derivatives, a chiral auxiliary can be attached to the piperidine nitrogen or another functional group. For instance, a chiral amino alcohol like (R)-phenylglycinol can be condensed with a suitable precursor, such as a δ-oxo acid derivative, to form a chiral oxazolo[3,2-a]piperidone lactam. nih.govresearchgate.netub.edu The rigid bicyclic system created by the auxiliary directs subsequent transformations, such as reductions or alkylations, to occur with high diastereoselectivity. Following the stereoselective step, the chiral auxiliary is cleaved to yield the enantiomerically enriched piperidine derivative. nih.gov

The Evans' oxazolidinones are another widely used class of chiral auxiliaries that have proven effective in a multitude of asymmetric syntheses. nih.gov While typically used for stereoselective alkylations of carboxylic acid derivatives, analogous strategies can be envisioned for the functionalization of the piperidine ring.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of ReactionKey Feature
(R)-PhenylglycinolCyclocondensationForms rigid bicyclic lactams, directing subsequent reactions. nih.govresearchgate.netub.edu
Evans' OxazolidinonesAlkylation, Aldol ReactionsForms chiral imides, providing excellent stereocontrol. nih.gov
PseudoephedrineAlkylationForms chiral amides, allowing for highly diastereoselective alkylations.
CamphorsultamVariousProvides high stereochemical control in a range of reactions.

Dynamic Kinetic Resolution Methodologies in Alcohol and Amine Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. ethz.ch This allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product in 100% yield. ethz.ch

In the synthesis of chiral piperidines, DKR can be applied to racemic precursors that can be racemized under the reaction conditions. For example, a racemic δ-oxo acid derivative can undergo a cyclocondensation reaction with a chiral amino alcohol. researchgate.net Under the reaction conditions, the starting material undergoes rapid racemization, allowing the chiral reagent to selectively react with one enantiomer, continuously pulling the equilibrium towards the formation of a single diastereomeric product. researchgate.netresearchgate.net

Ruthenium catalysts have also been employed in DKR processes. For instance, the combination of a ruthenium catalyst for racemization and a lipase (B570770) for kinetic resolution has been successfully used for the dynamic kinetic resolution of racemic alcohols. researchgate.net A similar approach could be developed for the resolution of a racemic precursor to this compound, where a ruthenium catalyst facilitates the racemization of a ketone while an enzyme or another chiral catalyst selectively reduces one enantiomer.

Stereodirecting Effects in Synthetic Transformations

Chelation Control

Chelation control is a strategy used to control the stereochemical outcome of a reaction by forming a cyclic chelate between a substrate and a reagent. This chelation restricts the conformational freedom of the substrate, leading to a highly selective reaction. In the synthesis of piperidine derivatives, chelation can be used to direct the approach of a nucleophile or electrophile.

For example, the reduction of a β-amino ketone can be controlled by using a chelating agent. clockss.org A metal cation can coordinate to both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered ring. This chelate then directs the hydride reagent to attack from the less sterically hindered face, leading to the formation of the anti-β-amino alcohol with high diastereoselectivity. clockss.org This approach is a key strategy for the synthesis of optically active anti-β-amino alcohols. clockss.org

1,3-Induction Phenomena

1,3-Induction refers to the stereochemical influence of a chiral center on a reaction occurring two atoms away. In the context of piperidine synthesis, a pre-existing stereocenter at the C5 position, for instance, can influence the stereochemical outcome of a reaction at the C3 position. The conformational preference of the piperidine ring, which typically adopts a chair conformation, plays a crucial role in transmitting this stereochemical information. Substituents on the ring will preferentially occupy equatorial positions to minimize steric strain, and this conformational bias can dictate the facial selectivity of an incoming reagent.

Intramolecular Delivery Mechanisms for Stereocontrol

Intramolecular delivery involves tethering a reagent to the substrate, which then delivers the reactive species to a specific face of the molecule. This strategy can provide high levels of stereocontrol due to the proximity and defined orientation of the tethered reagent.

In the synthesis of substituted piperidines, a directing group, such as a hydroxyl or an amine, can be used to deliver a catalyst or reagent to a specific site. For example, a hydroxyl group on the piperidine ring could coordinate to a metal catalyst and direct a hydrogenation or oxidation reaction to the syn-face of the molecule. This approach has been used in the stereocontrolled synthesis of 2,3-disubstituted piperidines through the base-induced cyclization of acyclic unsaturated amine derivatives. rsc.org

Stereoselective Epoxidation Techniques

Stereoselective epoxidation of olefinic precursors is a powerful strategy for introducing chirality and setting the stage for the synthesis of complex molecules, including chiral piperidin-3-ols. The epoxide moiety serves as a versatile handle for subsequent nucleophilic ring-opening reactions, allowing for the diastereoselective and enantioselective installation of the hydroxyl group.

One of the most prominent methods in this field is the Sharpless-Katsuki Asymmetric Epoxidation. science.gov This reaction utilizes a titanium(IV) isopropoxide catalyst, an alkyl hydroperoxide (typically tert-butyl hydroperoxide), and a chiral diethyl tartrate (DET) ligand to achieve highly enantioselective epoxidation of primary and secondary allylic alcohols. science.govmdpi.com The choice of the L-(+)- or D-(-)-tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the resulting epoxy alcohol. mdpi.com For the synthesis of a chiral piperidin-3-ol, a suitable allylic alcohol precursor, such as an N-protected 1,2,3,6-tetrahydropyridine (B147620) with an exocyclic or endocyclic double bond positioned allylic to a hydroxyl group, could be employed.

The stereoselectivity of epoxidation is highly dependent on the substrate and the chosen catalytic system. For cyclic allylic alcohols, the conformation of the hydroxyl group plays a crucial role. For instance, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen bonding directs the epoxidation to the syn face of the hydroxyl group. wikipedia.org In contrast, metal-catalyzed systems, such as those using vanadium, can exhibit different selectivities. Vanadium catalysts, for example, show a high preference for epoxidizing allylic alcohols and the reaction rate is significantly accelerated when the hydroxyl group is in an axial position in cyclic systems. wikipedia.org

The diastereoselective epoxidation of more complex systems, such as substituted tetrahydropyridines, can also be achieved. For instance, the epoxidation of an alkenyl cyclopropyl (B3062369) carbinol can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group, leading to the formation of a single diastereomer of the resulting cyclopropyl oxirane. nih.gov This highlights the principle of substrate-controlled stereoselection.

A hypothetical synthetic route towards a chiral precursor of this compound could involve the epoxidation of an N-cyclopentyl-protected tetrahydropyridin-3-ol or a related allylic alcohol. The stereochemical outcome would be governed by the chosen epoxidation method.

Table 1: Comparison of Stereoselective Epoxidation Methods

MethodCatalyst/ReagentSubstrate TypeKey Feature
Sharpless-Katsuki EpoxidationTi(OiPr)₄, DET, t-BuOOHPrimary/Secondary Allylic AlcoholsHigh enantioselectivity, predictable stereochemistry based on tartrate enantiomer. science.govlibretexts.org
m-CPBA Epoxidationm-CPBAAllylic AlcoholsSyn-directing effect due to hydrogen bonding. wikipedia.org
Vanadium-Catalyzed EpoxidationVanadium complexes, t-BuOOHAllylic AlcoholsHigh selectivity for allylic alcohols, rate enhancement with axial hydroxyl groups. wikipedia.org
Substrate-Directed EpoxidationVariousAlkenes with directing groupsHigh diastereoselectivity controlled by a functional group within the substrate. nih.gov

Cs₂CO₃-Mediated Anomeric O-Alkylation Analogs for Stereoselective Linkage Formation

Cesium carbonate (Cs₂CO₃) has emerged as a remarkably effective and mild base for promoting O-alkylation reactions, particularly in the stereoselective synthesis of glycosides, which can be considered analogous to the formation of ether linkages in other heterocyclic systems. nih.govumich.edu The principles of anomeric O-alkylation can be extended to the stereoselective formation of linkages at a carbon atom bearing a hydroxyl group and adjacent to a heteroatom, such as the C-3 position in a piperidine ring.

The "cesium effect" is attributed to the large ionic radius and high solubility of the cesium cation in organic solvents, which facilitates the formation of a more reactive and less aggregated alkoxide nucleophile. umich.edu In the context of carbohydrate chemistry, Cs₂CO₃-mediated anomeric O-alkylation of a sugar lactol (a hemiacetal) with an electrophile, such as an alkyl triflate, proceeds with high stereoselectivity. nih.govacs.org

Mechanistic studies in the synthesis of β-mannosides have shown that cesium carbonate facilitates the deprotonation of the anomeric hydroxyl group. ntu.edu.sgresearchgate.net The resulting cesium alkoxide is believed to form a chelate with neighboring oxygen atoms, which locks the conformation and favors the formation of a specific anomer upon reaction with an electrophile. researchgate.net For instance, in the glycosylation of mannose derivatives, the coordination of the cesium ion with the oxygen atoms at C-1 and C-2 leads to a thermodynamically favored intermediate that results in the formation of the β-glycosidic linkage with high selectivity. ntu.edu.sg

This methodology can be conceptually applied to the synthesis of this compound derivatives where a stereocenter at C-3 is an ether. A chiral piperidin-3-ol could be reacted with an electrophile in the presence of Cs₂CO₃ to form a stereoselective ether linkage. The stereochemical outcome would depend on the relative stability of the possible cesium alkoxide intermediates and the reaction conditions.

Investigations into anomeric O-alkylation have revealed the influence of various factors on stereoselectivity. For example, in some systems, Cs₂CO₃ has been found to favor the formation of the α-anomer, while other bases like lithium hydride (LiH) or sodium hydride (NaH) favor the β-anomer. unit.no The choice of solvent also plays a critical role, with polar aprotic solvents like DMF or tetramethylurea (TMU) often being employed. unit.no

Table 2: Factors Influencing Stereoselectivity in Anomeric O-Alkylation

FactorInfluence on StereoselectivityExample
Base The nature of the cation can influence the aggregation and reactivity of the alkoxide.Cs₂CO₃ can favor α-glycosylation in certain systems, while NaH may favor β-glycosylation. unit.no
Solvent Solvent polarity can affect the solubility and reactivity of the intermediates.Polar aprotic solvents like DMF and TMU are commonly used. unit.no
Substrate Structure The presence and orientation of neighboring functional groups can direct the stereochemical outcome through chelation.In mannose derivatives, the C-2 hydroxyl group directs β-selectivity via chelation with the cesium ion. ntu.edu.sg
Electrophile The reactivity of the alkylating agent can impact the reaction efficiency.Primary triflates are often used as highly reactive electrophiles. nih.gov

The application of Cs₂CO₃-mediated O-alkylation provides a powerful tool for the stereoselective synthesis of complex molecules containing ether linkages, including derivatives of chiral piperidin-3-ols.

Mechanistic Investigations of 1 Cyclopentylpiperidin 3 Ol Transformations

Reaction Mechanism Elucidation Techniques

Determining the precise step-by-step pathway of a chemical reaction is fundamental to understanding and optimizing chemical transformations. irma-international.org For a molecule like 1-Cyclopentylpiperidin-3-ol, a combination of experimental and computational methods would be employed to elucidate the mechanisms of its reactions. studymind.co.ukfiveable.me

Key Elucidation Techniques:

Kinetic Studies: Analyzing the rate of a reaction and how it is affected by changes in reactant concentrations provides insight into the molecularity of the rate-determining step. jsscacs.edu.inacs.org For instance, a rate law that is dependent on both the substrate and a nucleophile suggests a bimolecular process. solubilityofthings.com Reaction progress kinetic analysis is a powerful methodology for studying complex catalytic reactions. mckgroup.org

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are crucial for identifying transient intermediates and reaction products. igi-global.comfiveable.melongdom.org These methods allow chemists to observe changes in molecular structure and bonding as a reaction progresses. researchgate.net

Isotopic Labeling: By replacing an atom in the reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), chemists can trace the path of that atom through the reaction. dalalinstitute.com The observation of a kinetic isotope effect, where the reaction rate changes upon isotopic substitution, can indicate which bonds are broken in the rate-determining step.

Stereochemical Analysis: Studying the stereochemistry of the products formed from a chiral reactant can provide strong evidence for a particular mechanism. For example, an inversion of stereochemistry is characteristic of an S({N})2 reaction, whereas racemization suggests an S({N})1 pathway. jsscacs.edu.in

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to model reaction pathways, calculate the energies of intermediates and transition states, and visualize molecular orbitals. rsc.orggrnjournal.usresearchgate.netrsc.org These computational tools complement experimental data and help to rationalize observed outcomes. fiveable.me

TechniqueInformation GainedApplication Example for this compound
Kinetic Studies Reaction order, rate law, activation energy. jsscacs.edu.inDetermining if a substitution reaction is first-order (S({N})1) or second-order (S({N})2).
Spectroscopy (NMR, IR) Identification of intermediates and products. igi-global.comDetecting the formation of a carbocation intermediate or an alkene product from an elimination reaction.
Isotopic Labeling Bond-breaking in the rate-determining step. dalalinstitute.comUsing a deuterated solvent to track proton transfer pathways.
Stereochemistry Spatial arrangement of atoms in the product.Observing inversion or racemization at the C-3 position to distinguish between S({N})2 and S({N})1.
Computational Modeling Energy profiles, transition state structures. grnjournal.usCalculating the energy barrier for different potential reaction pathways to predict the most likely mechanism.

Nucleophilic Substitution Mechanisms (S({N})1, S({N})2)

The hydroxyl (-OH) group of this compound is a poor leaving group. For a nucleophilic substitution to occur at the C-3 position, the alcohol must first be activated. This is typically achieved by protonation under acidic conditions, which converts the -OH group into a much better leaving group, water (H₂O). chemistrysteps.comkhanacademy.org Once protonated, the substitution can proceed via either an S({N})1 or S({N})2 mechanism, depending on the reaction conditions and the nucleophile. sketchy.commasterorganicchemistry.comorganic-chemistry.org

S(_{N})1 Mechanism: This is a two-step, unimolecular process. organic-chemistry.org

Step 1 (Rate-determining): The protonated hydroxyl group departs, forming a secondary carbocation at the C-3 position of the piperidine (B6355638) ring.

Step 2: The nucleophile attacks the planar carbocation. This attack can occur from either face, leading to a mixture of stereoisomers (racemization if the starting material was chiral).

The S({N})1 pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. organic-chemistry.org The stability of the carbocation is a key factor; tertiary substrates are more likely to react via S({N})1 than secondary ones. masterorganicchemistry.com

S(_{N})2 Mechanism: This is a one-step, bimolecular process where bond-breaking and bond-forming occur simultaneously. organic-chemistry.org

A strong nucleophile performs a backside attack on the carbon atom bearing the protonated leaving group, displacing it in a single concerted step. This results in an inversion of stereochemistry at the reaction center.

The S(_{N})2 pathway is favored by strong nucleophiles and polar aprotic solvents. Steric hindrance is a major factor; this mechanism is most efficient for primary and less hindered secondary substrates. masterorganicchemistry.com For this compound, the bulky cyclopentyl group on the nitrogen and the piperidine ring itself could present some steric hindrance to the backside attack.

FeatureS({N})1 MechanismS(_{N})2 Mechanism
Kinetics First-order rate: Rate = k[Substrate]Second-order rate: Rate = k[Substrate][Nucleophile]
Mechanism Two steps, carbocation intermediateOne step, concerted
Substrate Favored by 3° and 2° substratesFavored by 1° and 2° substrates
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophiles
Solvent Favored by polar protic solventsFavored by polar aprotic solvents
Stereochemistry RacemizationInversion of configuration

Elimination Reaction Mechanisms (E1, E2)

In the presence of an acid and heat, this compound can undergo dehydration (an elimination reaction) to form an alkene, specifically a tetrahydropyridine (B1245486) derivative. wikipedia.org Similar to substitution, this requires the protonation of the hydroxyl group to form a good leaving group. The reaction can proceed through either an E1 or E2 pathway, often in competition with S({N})1 and S({N})2 reactions, respectively. masterorganicchemistry.comchemistrysteps.com

E1 Mechanism: The E1 (Elimination, unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the S(_{N})1 reaction. chemicalnote.com

Step 1 (Rate-determining): Loss of the leaving group (water) to form a secondary carbocation.

Step 2: A weak base (like the solvent or conjugate base of the acid) removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

E1 reactions are favored by tertiary or secondary substrates, the use of a weak base, and polar protic solvents. chemistrysteps.comyoutube.com They typically follow Zaitsev's rule, where the most substituted (most stable) alkene is the major product.

E2 Mechanism: The E2 (Elimination, bimolecular) mechanism is a single, concerted step. wikipedia.org

A strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, and the double bond forms.

This mechanism requires a specific stereochemical arrangement known as an anti-periplanar conformation, where the proton to be removed and the leaving group are on opposite sides of the C-C bond. wikipedia.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the strong base. chemicalnote.com

FeatureE1 MechanismE2 Mechanism
Kinetics First-order rate: Rate = k[Substrate]Second-order rate: Rate = k[Substrate][Base]
Mechanism Two steps, carbocation intermediateOne step, concerted
Base Strength Weak base is sufficientRequires a strong base
Stereochemistry No specific requirementRequires anti-periplanar geometry
Regioselectivity Zaitsev's rule (most substituted alkene)Zaitsev's rule (usually), Hofmann product with bulky bases

Electrophilic Addition Mechanisms

Electrophilic addition is a characteristic reaction of compounds with carbon-carbon double or triple bonds. wikipedia.org Therefore, this compound itself would not undergo this reaction. However, the alkene product formed from its elimination (dehydration) reaction, a 1-cyclopentyl-1,2,3,4-tetrahydropyridine or a 1-cyclopentyl-1,2,5,6-tetrahydropyridine, would be susceptible to electrophilic addition. nih.gov

The mechanism generally involves two steps:

Step 1: The electron-rich π bond of the alkene attacks an electrophile (E⁺), forming a new sigma bond and a carbocation intermediate. The position of the electrophile addition and resulting carbocation stability is often governed by Markovnikov's rule.

Step 2: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. wikipedia.org

The nitrogen atom in the tetrahydropyridine ring can influence the regioselectivity of this reaction through its electronic effects.

Proton Transfer Pathways

Proton transfer is a fundamental step in many of the transformations involving this compound.

Activation of the Hydroxyl Group: As discussed in the substitution and elimination sections, the first step in acid-catalyzed reactions of the alcohol is the protonation of the oxygen atom. This is a rapid and reversible acid-base reaction that converts the poor -OH leaving group into a good H₂O leaving group.

Amine Basicity: The nitrogen atom in the piperidine ring is basic and can also be protonated by an acid. This would form a piperidinium (B107235) ion. The protonation state of the nitrogen can significantly affect the molecule's reactivity, potentially influencing the stability of nearby intermediates or transition states.

Role in Elimination: In the final step of an E1 reaction, a base removes a proton from the carbocation intermediate. In an E2 reaction, a base removes a proton from the starting material. These are key proton transfer events that lead to the formation of the alkene.

The specific pathways for proton transfer can be complex, often mediated by solvent molecules which can form hydrogen-bonded networks to shuttle protons between sites.

Chain Reaction Mechanisms and Intermediates

While ionic mechanisms (S({N})1, S({N})2, E1, E2) are common for alcohols, transformations of piperidine derivatives can also occur via radical chain reactions under specific conditions, such as exposure to UV light or the presence of a radical initiator. nih.gov A general radical chain mechanism consists of three stages: studymind.co.uk

Initiation: A radical initiator (e.g., a peroxide) homolytically cleaves to form initial radicals. These radicals can then abstract a hydrogen atom from the this compound molecule, likely from a C-H bond, to generate a carbon-centered radical intermediate.

Propagation: The carbon-centered radical intermediate reacts with another molecule to form a product and a new radical, which continues the chain. For example, a radical-mediated cyclization could occur if an appropriate functional group is present elsewhere on the molecule. nih.govresearchgate.net

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction.

The specific intermediates in these pathways would be highly reactive, short-lived radical species. The regioselectivity of the initial hydrogen abstraction would depend on the relative stability of the possible carbon radicals that can be formed.

Role of Activated Complexes and Transition States

Every chemical reaction proceeds through a high-energy, transient species known as the transition state or activated complex. britannica.comwikipedia.org This is the point of maximum potential energy along the reaction coordinate. masterorganicchemistry.comsolubilityofthings.com The structure and energy of the transition state determine the reaction's rate. fiveable.mefiveable.me

S(_{N})2 Reactions: The transition state involves a single species where the nucleophile is partially bonded to the carbon atom, and the leaving group is partially detached. The carbon atom has a trigonal bipyramidal geometry. wikipedia.org

S(_{N})1 Reactions: This mechanism has two steps and thus two transition states. The key transition state is for the first, rate-determining step, where the C-O bond of the protonated alcohol is breaking to form the carbocation. fiveable.me

E2 Reactions: The transition state involves the substrate, the base, the partially broken C-H bond, the partially broken C-O bond, and the partially formed C=C double bond, all in a single complex. wikipedia.org

E1 Reactions: The transition state for the rate-determining step is the same as in the S(_{N})1 reaction. There is a second transition state for the subsequent deprotonation step.

Understanding the structure of the activated complex is crucial for explaining reaction selectivity and kinetics. According to the Hammond-Leffler postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. wikipedia.org

Computational and Theoretical Studies on 1 Cyclopentylpiperidin 3 Ol Architecture

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For 1-Cyclopentylpiperidin-3-ol, methods like Density Functional Theory (DFT) are instrumental in characterizing its electronic structure.

DFT calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The cyclopentyl group, being an electron-donating alkyl substituent, is expected to influence the electron density on the piperidine (B6355638) nitrogen. The hydroxyl group at the 3-position, with its electronegative oxygen atom, will also significantly impact the electronic environment of the piperidine ring.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. In the case of this compound, the interplay between the electron-donating cyclopentyl group and the electron-withdrawing hydroxyl group would modulate this energy gap.

The molecular electrostatic potential map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, indicating their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic nature.

To provide a quantitative perspective, the following table presents hypothetical electronic properties for this compound, extrapolated from data on similar N-substituted piperidin-3-ol derivatives.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy1.2 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Conformational Analysis via Molecular Mechanics and Dynamics

The flexibility of the piperidine and cyclopentyl rings in this compound gives rise to a complex conformational landscape. Conformational analysis, through molecular mechanics (MM) and molecular dynamics (MD) simulations, is essential to identify the most stable conformers and understand their dynamic behavior.

The piperidine ring in this compound is expected to adopt a chair conformation as its most stable arrangement. In this conformation, the substituents—the cyclopentyl group on the nitrogen and the hydroxyl group at the 3-position—can be in either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic factors. Generally, bulky substituents like the cyclopentyl group prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). The hydroxyl group's preference for an axial or equatorial position can be influenced by intramolecular hydrogen bonding possibilities.

Molecular mechanics force fields, such as MMFF94 or AMBER, can be used to perform a systematic conformational search to identify all low-energy conformers and calculate their relative energies. This would provide the population of each conformer at a given temperature.

Molecular dynamics simulations can further elucidate the dynamic behavior of this compound in a simulated environment (e.g., in a solvent). MD simulations track the atomic motions over time, revealing the transitions between different conformations and the flexibility of the molecule. This can be particularly insightful for understanding how the molecule might adapt its shape to interact with other molecules.

The following table illustrates the possible chair conformers of this compound and the expected relative stability based on general principles of conformational analysis.

ConformerCyclopentyl Group PositionHydroxyl Group PositionExpected Relative Stability
1EquatorialEquatorialMost Stable
2EquatorialAxialLess Stable
3AxialEquatorialSignificantly Less Stable
4AxialAxialLeast Stable

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry offers powerful tools to model the pathways of chemical reactions and calculate their energy profiles, providing insights into reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions.

A plausible synthetic route to this compound is the N-alkylation of piperidin-3-ol with a cyclopentyl halide or the reductive amination of cyclopentanone with piperidin-3-ol. Reaction pathway modeling can be employed to investigate the mechanisms of these reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile can be constructed.

For instance, in the N-alkylation reaction, a computational study could model the SN2 transition state where the piperidine nitrogen attacks the carbon of the cyclopentyl halide. The calculated activation energy for this step would provide an estimate of the reaction rate. Similarly, for the reductive amination, the formation of the iminium ion intermediate and its subsequent reduction can be modeled.

These calculations are typically performed using DFT methods, which can provide accurate energy barriers and reaction energies. The insights gained from such studies can be valuable for optimizing reaction conditions and predicting the feasibility of different synthetic routes.

The following table presents a hypothetical energy profile for the N-alkylation of piperidin-3-ol with cyclopentyl bromide, a potential route to this compound.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsPiperidin-3-ol + Cyclopentyl Bromide0.0
Transition State[Piperidin-3-ol---Cyclopentyl---Br]+25.0
ProductsThis compound + HBr-10.0

Prediction of Molecular Interactions and Binding Affinity (excluding biological activity)

Understanding the non-covalent interactions of this compound is crucial for predicting its behavior in various chemical environments, such as in solution, on surfaces, or within host-guest complexes. Computational methods can predict the nature and strength of these interactions.

The key functional groups in this compound for non-covalent interactions are the hydroxyl group and the piperidine nitrogen. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The cyclopentyl group, being nonpolar, will primarily engage in van der Waals interactions.

Molecular docking simulations, typically used in drug discovery, can be adapted to study the interaction of this compound with a generic host molecule or a surface in a non-biological context. These simulations can predict the preferred binding pose and estimate the binding affinity, which is a measure of the strength of the interaction.

Molecular dynamics simulations can also be used to study the dynamics of these interactions over time, providing a more detailed picture of the binding process. By analyzing the trajectories from MD simulations, one can identify the key intermolecular contacts and their lifetimes.

The following table provides a hypothetical analysis of the potential non-covalent interactions of this compound with a generic polar surface.

Interaction TypeFunctional Group InvolvedEstimated Contribution to Binding Affinity
Hydrogen Bonding (Donor)Hydroxyl (-OH)High
Hydrogen Bonding (Acceptor)Hydroxyl (-OH), Piperidine Nitrogen (N)Moderate to High
Van der WaalsCyclopentyl group, Piperidine ringModerate
Dipole-DipoleEntire molecule with polar surfaceLow to Moderate

Ligand Design and Catalyst Interaction Studies

The structural features of this compound make it a potential candidate for use as a ligand in coordination chemistry and catalysis. Computational studies can play a significant role in designing new ligands based on this scaffold and in understanding their interactions with metal catalysts.

The piperidine nitrogen in this compound can act as a Lewis base and coordinate to a metal center. The hydroxyl group could also participate in coordination, making the molecule a bidentate ligand. The cyclopentyl group provides steric bulk, which can influence the coordination geometry around the metal center and the selectivity of a catalytic reaction.

Computational methods can be used to design new ligands by modifying the substituents on the piperidine ring of this compound. For example, DFT calculations can be used to assess how different substituents affect the ligand's electronic properties (e.g., its donor strength) and steric profile.

The following table presents a hypothetical scenario illustrating how computational modeling could guide the design of ligands based on the this compound scaffold for a generic cross-coupling reaction.

Ligand ModificationPredicted Effect on Ligand PropertiesPotential Impact on Catalysis
Replacement of -OH with -OCH3Slight increase in electron-donating ability, loss of hydrogen bonding capability.May enhance catalytic activity by increasing electron density on the metal center.
Introduction of a phenyl group at the 4-positionIncreased steric bulk and potential for π-stacking interactions.Could improve selectivity by creating a more defined catalytic pocket.
Replacement of cyclopentyl with a larger cycloalkyl group (e.g., cyclohexyl)Increased steric hindrance around the nitrogen atom.May influence the coordination number and geometry of the metal complex, potentially affecting selectivity.

Green Chemistry Approaches in the Synthesis of 1 Cyclopentylpiperidin 3 Ol and Analogues

Atom Economy and E-Factor Optimization in Synthetic Routes

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. primescholars.com Among the most widely used are Atom Economy (AE) and the Environmental Factor (E-factor). chembam.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.com The E-factor is defined as the total mass of waste generated per mass of product. chembam.com An ideal reaction has an atom economy of 100% and an E-factor of 0. primescholars.com

Poor atom economy is a common issue in pharmaceutical synthesis, which often involves multi-step processes and the use of stoichiometric reagents that are not incorporated into the final product. primescholars.com For instance, a common method for synthesizing N-alkylated piperidines involves the reaction of a piperidine (B6355638) with an alkyl halide in the presence of a base to neutralize the generated acid. researchgate.net

Consider a plausible synthetic route to 1-Cyclopentylpiperidin-3-ol via N-alkylation of piperidin-3-ol with cyclopentyl bromide using potassium carbonate as the base.

Reaction Scheme: Piperidin-3-ol + Cyclopentyl bromide + K₂CO₃ → this compound + KBr + KHCO₃

The atom economy for this reaction is calculated as follows:

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

% AE = [MW(C₁₀H₁₉NO)] / [MW(C₅H₁₁NO) + MW(C₅H₉Br) + MW(K₂CO₃)] x 100 % AE = [169.27] / [101.15 + 149.03 + 138.21] x 100 ≈ 43.6%

This calculation reveals that, even with a 100% yield, over half of the mass of the reactants becomes waste. The E-factor for different industrial sectors highlights the significant waste generated in pharmaceutical manufacturing compared to bulk chemicals or oil refining. chembam.com Optimizing synthetic routes by choosing reactions with higher intrinsic atom economy, such as addition reactions or catalytic cycles, is a primary goal in green chemistry. primescholars.comnih.gov

Table 1: Green Metrics for a Hypothetical Synthesis of this compound
MetricFormulaValue for Hypothetical ReactionIdeal Value
Atom Economy (AE)(MW of Product / Σ MW of Reactants) x 100~43.6%100%
Environmental Factor (E-Factor)Mass of Waste / Mass of Product> 1 (Depends on yield and workup)0

Development and Application of Safer Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Developing synthetic methodologies in aqueous media is a key area of green chemistry research. For the synthesis of piperidine cores, catalytic hydrogenation of pyridine (B92270) precursors is a common strategy. The development of heterogeneous cobalt catalysts has enabled the hydrogenation of various pyridine derivatives to the corresponding piperidines in water, avoiding the need for organic solvents. nih.gov Similarly, a sustainable route to 1,3-cyclopentanediol, a potential precursor to the cyclopentyl moiety, has been developed using an aqueous-phase rearrangement of furfuryl alcohol followed by hydrogenation. rsc.org The ability to perform key transformations in water significantly improves the green profile of a synthetic sequence leading to analogues of this compound.

Ionic liquids (ILs) are salts with melting points below 100°C, often considered green solvents due to their negligible vapor pressure, which reduces air pollution. core.ac.uk They possess unique properties, including high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds. core.ac.ukalfa-chemistry.com The properties of ILs can be fine-tuned by modifying the cation or anion, making them "task-specific" solvents or catalysts. alfa-chemistry.comconicet.gov.ar

Piperidinium-based ionic liquids have been synthesized and used to catalyze organic reactions. alfa-chemistry.comrsc.org For example, piperidinium (B107235) acetate (B1210297) has been employed as a catalyst in the synthesis of spiro-piperidine derivatives. rsc.org The use of an IL as both the solvent and catalyst can simplify reaction workup and allow for catalyst recycling, aligning with green chemistry principles. core.ac.uk New platinum complexes derived from piperidinium ionic liquids have also been developed as catalysts for hydrosilylation reactions, demonstrating their utility in organometallic chemistry. mdpi.com

The most environmentally benign approach is to eliminate the solvent entirely. Solvent-free, or solid-state, reactions reduce waste, can lead to shorter reaction times, and sometimes result in different selectivity compared to solution-phase reactions. ajchem-a.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for solvent-free conditions. A solvent-free, piperidine-promoted synthesis of piperidone derivatives from 2-cyanoacetamides and ketones has been reported, showcasing a regioselective MCR that avoids bulk solvent use. nih.gov Microwave-assisted synthesis is another technique that often allows for solvent-free conditions, leading to significantly reduced reaction times and chemical waste in the preparation of biologically active heterocycles. nih.gov

Catalysis for Sustainable Processes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, thereby reducing energy consumption and unwanted byproducts. mdpi.com The goal is to replace stoichiometric reagents with catalytic alternatives.

Selectivity is crucial in complex molecule synthesis to avoid the formation of isomers that require extensive purification. The development of highly selective catalytic systems is paramount for sustainable piperidine synthesis.

One innovative approach is the iodine-catalyzed intramolecular C-H amination, which allows for the selective formation of piperidines over the kinetically favored pyrrolidines. recercat.catacs.org This reaction proceeds under visible light initiation, using catalytic amounts of molecular iodine to generate the desired piperidine core with high selectivity (>90%). recercat.catacs.org

For the synthesis of enantioenriched 3-substituted piperidines, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) has been developed. nih.govsnnu.edu.cn This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn Such catalytic asymmetric methods are essential for producing single-enantiomer drugs efficiently, avoiding the waste associated with chiral resolution.

Table 2: Examples of Highly Selective Catalytic Systems in Piperidine Synthesis
Catalyst SystemReaction TypeKey FeatureSubstrate ScopeReference
Molecular Iodine (I₂) / Visible LightIntramolecular C-H AminationHigh selectivity for 6-membered ring (piperidine) formation over 5-membered ring.N-bromo sulfonamides recercat.catacs.org
Rhodium Complex / Chiral LigandAsymmetric Reductive Heck ReactionHigh enantioselectivity for 3-substituted piperidine precursors.Dihydropyridines and arylboronic acids nih.govsnnu.edu.cn
Gold(I) Complex / OxidantOxidative Amination of AlkenesDiastereoselective formation of substituted piperidines.Unactivated alkenes with tethered amines nih.gov

Biocatalytic Transformations (Enzymatic Syntheses)

Biocatalytic transformations represent a cornerstone of green chemistry, employing enzymes to conduct chemical reactions with high selectivity and efficiency under mild, environmentally benign conditions. In the synthesis of chiral piperidine alkaloids and their precursors, enzymes offer a powerful tool for establishing stereocenters, a critical feature for pharmacological activity.

Detailed research findings indicate that enzymes, particularly lipases, are effective in the asymmetric synthesis of piperidine building blocks. For instance, the enzymatic desymmetrization of prochiral substrates has been successfully used to prepare chiral synthons for piperidine alkaloid synthesis. mdpi.com A key strategy involves the enzymatic hydrolysis and acetylation catalyzed by enzymes like Aspergillus niger lipase (B570770) (ANL), which can produce chiral intermediates with high enantiomeric purity. mdpi.com This chemoenzymatic approach provides a pathway to enantiomerically enriched piperidine derivatives that would otherwise require complex and less efficient classical resolution or asymmetric synthesis methods. mdpi.com Furthermore, a combination of oxidase and reductase enzymes has been utilized to chemo-enzymatically dearomatize pyridinium (B92312) compounds, yielding enantioenriched 3- and 4-substituted piperidine products. acs.org

Key Advantages of Biocatalytic Approaches:

High Stereoselectivity: Enzymes can distinguish between enantiomers or prochiral faces, leading to products with high enantiomeric excess (ee).

Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption.

Reduced Waste: The high selectivity minimizes the formation of byproducts, simplifying purification and reducing chemical waste.

Biodegradable Catalysts: Enzymes are fully biodegradable and non-toxic.

Process Intensification through One-Pot and Multicomponent Reactions

Process intensification through one-pot and multicomponent reactions (MCRs) is a highly effective green synthetic strategy. MCRs involve the reaction of three or more starting materials in a single vessel to form a product that incorporates substantial portions of all reactants. mdpi.comsemanticscholar.org This approach aligns with green chemistry principles by improving efficiency, reducing reaction times, and minimizing solvent use and waste generation compared to traditional multi-step syntheses. semanticscholar.orgsemanticscholar.org

The synthesis of highly functionalized piperidine scaffolds has been achieved using various MCRs. These reactions often proceed with high atom economy and operational simplicity, avoiding the need to isolate intermediates. semanticscholar.orgtaylorfrancis.com A variety of catalysts, including non-toxic and recyclable options, have been employed to facilitate these transformations in environmentally friendly solvents like water or ethanol. semanticscholar.orgresearchgate.net For example, a one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters using sodium lauryl sulfate (B86663) (SLS) as a catalyst in water has been developed for the synthesis of functionalized piperidines. semanticscholar.orgsemanticscholar.org Other catalytic systems, such as molecular iodine or ionic liquids, have also proven effective in promoting these complex transformations. mdpi.comresearchgate.netrsc.org

Below is a data table summarizing various MCR approaches for synthesizing piperidine derivatives.

Reaction TypeComponentsCatalystSolventKey AdvantagesReference
Pseudo Five-ComponentAromatic Aldehydes, Anilines, Alkyl AcetoacetatesIonic Liquid ([TMBSED][OMs]2)EthanolGood yields, easy work-up, short reaction times. researchgate.net
Three-ComponentAldehydes, Amines, β-KetoestersSodium Lauryl Sulfate (SLS)WaterEnvironmentally friendly, recyclable catalyst, room temperature. semanticscholar.orgsemanticscholar.org
Three-ComponentSalicylaldehyde, Amines, DiethylmalonatePiperidine-IodineEthanolMetal-free, low catalyst loading, clean reaction. mdpi.com
Three-ComponentAromatic Aldehydes, Amines, Acetoacetic EstersZrOCl2·8H2OEthanolAqua-compatible catalyst. taylorfrancis.com

Design for Derivatization (Minimizing Protecting Group Utilization)

In the context of this compound and its analogues, this involves strategies that build the piperidine core while simultaneously installing functional groups that are ready for subsequent modification without the need for protection. One-pot processes that combine cyclization with functionalization are particularly effective in this regard. nih.gov For instance, certain synthetic routes can yield piperidines with multiple functional centers, such as NH, olefinic, or aromatic groups, which are suitable for further derivatization. nih.gov

Approaches that combine hydrogenation and functionalization in a single step also contribute to this goal by making the synthesis faster and less costly. nih.gov By carefully selecting reagents and reaction conditions, it is possible to achieve chemoselectivity that obviates the need for protecting sensitive functional groups. This "design for derivatization" approach not only makes the synthesis greener but also more efficient for creating libraries of analogues for structure-activity relationship (SAR) studies.

Microwave-Assisted Green Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool for accelerating chemical reactions. nih.gov By using microwave irradiation to heat reactions, this technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govnih.gov The efficiency of microwave heating can reduce energy consumption and minimize the formation of thermal degradation byproducts. nih.gov

The synthesis of heterocyclic compounds, including piperidine-containing structures, has benefited greatly from microwave assistance. nih.gov For example, the three-component Povarov reaction to create cyclopentene (B43876) ring-fused tetrahydroquinolines (structurally related N-heterocycles) shows significant improvement under microwave irradiation. nih.gov This method results in shorter reaction times (minutes instead of hours) and higher, more reproducible yields. nih.gov The rapid and clean nature of these reactions often simplifies purification, sometimes eliminating the need for chromatography. nih.gov

The following table compares the outcomes of a Povarov reaction for synthesizing a tetrahydroquinoline derivative using both conventional and microwave-assisted heating, illustrating the advantages of the latter.

MethodReaction TimeYield (%)Reference
Conventional Heating12 hours45% nih.gov
Microwave-Assisted (100°C)15 minutes60% nih.gov

This demonstrates that microwave-assisted synthesis is a powerful technique for creating complex heterocyclic scaffolds in a more efficient and environmentally friendly manner. nih.govnih.gov

Advanced Characterization Techniques in Piperidine Chemistry Research

Advanced Spectroscopic Methods for Complex Structural Elucidation

The determination of the complex three-dimensional structure of substituted piperidines relies heavily on a combination of advanced spectroscopic techniques. Multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are particularly powerful tools in this regard.

Multi-dimensional NMR Spectroscopy

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons. However, for a molecule like 1-Cyclopentylpiperidin-3-ol with multiple chiral centers and complex spin systems, 1D spectra are often insufficient for complete assignment. Two-dimensional (2D) NMR techniques are essential for resolving overlapping signals and establishing connectivity. optica.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton networks within the cyclopentyl and piperidine (B6355638) rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-4 bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the cyclopentyl group to the piperidine nitrogen by showing a correlation between the cyclopentyl protons and the piperidine carbons adjacent to the nitrogen. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation, such as the relative orientation of substituents on the piperidine ring.

For this compound, these techniques would confirm the chair conformation of the piperidine ring and determine the axial or equatorial positions of the hydroxyl and cyclopentyl groups. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound

PositionHypothetical ¹³C Shift (ppm)Hypothetical ¹H Shift (ppm)Key HMBC Correlations
Piperidine C2/C6~50-55~2.8-3.2 (ax), ~2.0-2.4 (eq)Cyclopentyl H1'
Piperidine C3~65-70~3.5-3.9H5, H4
Piperidine C4/C5~25-35~1.5-2.0H3, H2/H6
Cyclopentyl C1'~60-65~2.5-2.9Piperidine H2/H6
Cyclopentyl C2'/C5'~28-32~1.4-1.8H1', H3'/H4'
Cyclopentyl C3'/C4'~24-28~1.3-1.7H2'/H5'

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental composition of a synthesized compound. uni-rostock.de Unlike nominal mass spectrometers, HRMS instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). thermofisher.comnih.gov This precision allows for the calculation of a unique elemental formula, as the exact mass of a molecule is determined by the sum of the exact masses of its constituent isotopes, which have non-integer values (the "mass defect"). uni-rostock.dersc.org

For this compound (C₁₀H₁₉NO), HRMS would be used to distinguish its molecular formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). rsc.org This technique provides a high degree of confidence in the identity of the target compound. spectralworks.com

Hypothetical HRMS Data for this compound

FormulaSpeciesCalculated Exact MassObserved Exact MassMass Difference (ppm)
C₁₀H₁₉NO[M+H]⁺170.15394170.154121.06

Chromatographic Techniques for Complex Mixture Separation and Purity Assessment

Chromatography is fundamental to chemical research, enabling the separation of compounds from complex reaction mixtures and the assessment of their purity. For piperidine derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. nih.gov In the synthesis of this compound, HPLC would be used to monitor the reaction progress, isolate the final product, and determine its purity. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives) is optimized to achieve the best separation. helsinki.fi

Peak purity can be assessed using a photodiode array (PDA) detector, which acquires UV-Vis spectra across the entire chromatographic peak. chromatographyonline.com If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak corresponds to a single, pure compound. chromatographyonline.com Coupling HPLC with mass spectrometry (LC-MS) further enhances analytical power by providing mass information for each separated peak, aiding in the identification of impurities and byproducts. nih.gov For chiral molecules like this compound, chiral HPLC columns can be used to separate enantiomers. nih.govgoogle.com

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is an excellent technique for purity assessment. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a mass spectrometer (GC-MS) can identify the components of the mixture based on their mass spectra and fragmentation patterns. researchgate.net This is particularly useful for identifying isomeric byproducts that may form during the synthesis of piperidine derivatives. google.com

Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionPDA (200-400 nm) and/or ESI-MS
Expected Retention TimeDependent on exact conditions, but would be a sharp, single peak for a pure sample.

X-ray Crystallography for Absolute and Relative Configuration Determination

While spectroscopic methods provide information about connectivity and through-space interactions, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. iucr.orgresearchgate.net This technique is the gold standard for establishing the absolute and relative configuration of chiral centers.

For a molecule like this compound, which can exist as multiple diastereomers and enantiomers, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its stereochemistry. The analysis yields precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. mdpi.com

Studies on related piperidine derivatives have shown that the piperidine ring typically adopts a stable chair conformation. iucr.org X-ray crystallography can confirm this and precisely define the orientation (axial or equatorial) of the cyclopentyl group at the nitrogen and the hydroxyl group at the C3 position. nih.gov While no crystal structure for this compound itself is publicly available, data for a closely related derivative, (E)-1-[(3R)-1-cyclopentylpiperidin-3-yl]-N-methoxy-1-(6-methoxynaphthalen-2-yl)methanimine, has been deposited in the Protein Data Bank, demonstrating the feasibility of crystallographic analysis for this class of compounds. pdbj.orgpdbj.org

Hypothetical Crystal Structure Data for this compound

ParameterHypothetical Value/Information
Crystal SystemMonoclinic
Space GroupP2₁/c
Piperidine Ring ConformationChair iucr.org
C3-OH Group OrientationEquatorial (likely more stable)
N1-Cyclopentyl Group OrientationEquatorial (likely more stable)
Key Intermolecular InteractionsHydrogen bonding via the hydroxyl group (O-H···N or O-H···O)

Future Research Directions in the Field of 1 Cyclopentylpiperidin 3 Ol and Substituted Piperidinols

Development of Unprecedented and Highly Efficient Synthetic Strategies

A notable trend is the development of one-pot and multicomponent reactions (MCRs) for the construction of highly functionalized piperidines. ajchem-a.comrsc.org These approaches offer significant advantages in terms of operational simplicity and time-efficiency. For instance, a green approach for the synthesis of piperidinols has been developed using a water-mediated intramolecular cyclization following a bis-aza Michael addition. nih.gov Another strategy involves an organo-catalytic three-component reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound to access highly functionalized piperidines. rsc.org

Furthermore, the development of solid-phase synthesis methodologies is crucial for generating combinatorial libraries of piperidinol derivatives. acs.org An expedient solid-phase strategy has been reported for producing β-aminosubstituted piperidinol libraries, highlighting the potential for parallel synthesis of compound arrays. acs.org

Recent advancements also include the development of a two-step strategy that combines enzymatic oxidation and radical cross-coupling to create complex substituted piperidines, significantly reducing the number of synthetic steps. news-medical.netacs.org This modular approach is analogous to the revolutionary impact of palladium cross-coupling on pyridine (B92270) chemistry. news-medical.net

StrategyDescriptionKey Advantages
One-Pot/Multicomponent Reactions Combining multiple reaction steps in a single flask without isolating intermediates.Increased efficiency, reduced waste, operational simplicity. ajchem-a.comrsc.org
Solid-Phase Synthesis Synthesizing molecules on a solid support, facilitating purification and automation.High-throughput synthesis, ease of purification. acs.org
Enzymatic/Radical Coupling A two-step process involving biocatalytic C-H oxidation followed by radical cross-coupling.High efficiency, reduced reliance on precious metals. news-medical.netacs.org
Stereodivergent Synthesis Methods that allow for the selective synthesis of all possible stereoisomers of a molecule.Access to diverse stereochemical space. beilstein-journals.org

Harnessing Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The development of novel catalytic systems is paramount for achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) and for promoting sustainable chemical processes. The focus is shifting towards the use of earth-abundant metals and organocatalysts to replace expensive and toxic heavy metals. news-medical.net

Biocatalysis is emerging as a powerful tool for the sustainable synthesis of piperidines. Researchers are exploring the use of enzymes to catalyze key steps in piperidine (B6355638) synthesis, offering high selectivity under mild reaction conditions. ukri.orgukri.org For example, research is underway to develop biocatalytic routes from sustainable sources like biomass to produce substituted pyridines and piperidines. ukri.org Another innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, providing a streamlined and cost-effective method to create complex, three-dimensional piperidine molecules. news-medical.net

In the realm of chemocatalysis, significant efforts are being made to develop catalysts that can operate under greener reaction conditions, such as in water or solvent-free systems. ajchem-a.comrsc.org For instance, L-proline nitrate (B79036) has been reported as a recyclable and green catalyst for the synthesis of highly functionalized piperidines. rsc.org Additionally, rhodium-based catalysts have shown high efficiency and stability in the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine. rsc.org The use of visible light-induced iodine catalysis represents another mild and selective method for C–H amination to form piperidines. acs.org

Catalyst TypeExampleApplication
Biocatalysts Engineered Rhodococcus jostii RHA1Conversion of lignin (B12514952) to pyridine-dicarboxylic acids. ukri.org
Organocatalysts L-Proline NitrateGreen synthesis of highly functionalized piperidines. rsc.org
Transition Metal Catalysts Rh–ReOx/SiO2Sustainable synthesis of piperidine from tetrahydrofurfurylamine. rsc.org
Photocatalysts Molecular IodineSelective C–H amination for piperidine synthesis under visible light. acs.org

Computational Design and Prediction of Advanced Analogues with Tuned Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in the design and prediction of advanced piperidinol analogues with tailored reactivity and biological activity. nih.govresearchgate.net These methods allow for the in-silico screening of virtual libraries of compounds, saving significant time and resources in the drug discovery process.

Structure-based drug design, guided by the crystal structures of target proteins, enables the rational design of ligands with high affinity and selectivity. nih.gov For example, computational docking studies have been used to understand the binding modes of piperidine-based compounds to their biological targets, guiding the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the biological activity of novel piperidine derivatives based on their chemical structure. researchgate.net Fragment-based QSAR, molecular docking, and molecular dynamics simulations are powerful computational tools for identifying novel piperidine derivatives with potential therapeutic applications. researchgate.net These computational approaches can also be used to design analogues with improved pharmacokinetic properties, such as increased aqueous solubility and metabolic stability. enamine.netunipd.it

Integration of Automation and High-Throughput Methodologies in Synthetic Optimization

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of medicinal chemistry by accelerating the synthesis and optimization of new drug candidates. oxfordglobal.com Automated platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions and the synthesis of large compound libraries. chemrxiv.orgnih.gov

Flow chemistry is a particularly powerful technology for the automated synthesis of piperidines. acs.orgbeilstein-journals.org Continuous flow protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org These systems offer precise control over reaction parameters, leading to improved yields and selectivities. Automated flow platforms can also be used for reaction optimization, significantly reducing the time required to identify the best synthetic conditions. nih.gov The combination of HTE with automated synthesis allows for the rapid generation of diverse piperidine libraries for biological screening. chemrxiv.org

TechnologyApplicationAdvantages
High-Throughput Experimentation (HTE) Rapid screening of reaction conditions and catalysts.Increased efficiency, faster optimization. chemrxiv.org
Automated Flow Synthesis Continuous and scalable production of piperidine derivatives.Precise control, improved safety, scalability. nih.govacs.orgbeilstein-journals.org
Robotic Synthesis Platforms Automated execution of complex synthetic sequences.High reproducibility, unattended operation. oxfordglobal.com

Exploration of New Bond-Forming Reactions for Piperidine Scaffold Diversification

The development of new bond-forming reactions is crucial for expanding the chemical space accessible for piperidine scaffold diversification. A primary focus is on the functionalization of C-H bonds, which are ubiquitous in organic molecules. yale.edunih.gov

C-H functionalization strategies offer a direct and atom-economical way to introduce new functional groups onto the piperidine ring without the need for pre-functionalized starting materials. yale.eduresearchgate.net Palladium-catalyzed C-H arylation has been successfully applied to the regio- and stereoselective functionalization of piperidines. acs.orgnih.gov Another approach involves a photoredox-catalyzed α-amino C–H arylation, which allows for the highly diastereoselective functionalization of densely substituted piperidines. escholarship.org

Furthermore, researchers are exploring novel cyclization strategies to construct the piperidine ring. This includes intramolecular radical-mediated cyclizations and transition metal-catalyzed annulations. nih.govnih.gov For example, a cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of various piperidines. nih.gov These new methodologies provide powerful tools for the synthesis of structurally diverse piperidinols with a wide range of potential applications.

Reaction TypeDescriptionSignificance
C-H Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond.Atom economy, access to novel derivatives. yale.eduacs.orgnih.govescholarship.org
Radical Cyclizations Intramolecular cyclization involving radical intermediates.Formation of complex ring systems. nih.gov
[n+m] Cycloadditions Reactions that form a ring from two or more components.Convergent synthesis of the piperidine core. mdpi.comdtic.mil
Prins Fluorination A cyclization reaction that incorporates a fluorine atom.Access to fluorinated piperidine analogues. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.